Sodium benzoate-d5 is a deuterated form of sodium benzoate, which is the sodium salt of benzoic acid. Its chemical formula is but with deuterium atoms replacing certain hydrogen atoms, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy. Sodium benzoate itself is widely recognized as a food preservative, denoted by the E number E211, and is commonly used due to its antimicrobial properties. It exists as a white crystalline powder that is soluble in water, where it dissociates into sodium ions and benzoate ions .
Sodium benzoate-d5 doesn't have a direct mechanism of action as it's not typically used as a drug or active ingredient. Its primary role lies in scientific research, particularly isotope tracing experiments. The deuterium label allows researchers to track the movement and fate of the molecule within a system due to its distinct mass signature [].
Sodium benzoate-d5 exhibits biological activity primarily as a food preservative and metabolic intermediate. It is known to inhibit the growth of certain bacteria and fungi, making it effective in extending the shelf life of food products. Upon ingestion, it is metabolized into hippurate via conjugation with glycine in the liver and kidneys. This metabolic pathway influences plasma levels of both benzoate and hippurate, which can have implications for dietary intake and health assessments .
The synthesis of sodium benzoate-d5 typically involves the following methods:
Sodium benzoate-d5 finds applications primarily in:
Studies have shown that sodium benzoate can interact with various compounds during metabolic processes. For instance, it has been observed that ingestion of sodium benzoate leads to increased levels of hippurate in plasma, indicating its role in metabolic pathways involving glycine conjugation . Additionally, research indicates potential interactions with glucose that may affect absorption and metabolism rates .
Several compounds share similarities with sodium benzoate-d5, primarily due to their structural characteristics or functional roles. Here are some notable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium Benzoate | Common food preservative; non-deuterated form | |
Potassium Benzoate | Similar preservative properties; potassium salt form | |
Benzoic Acid | Parent compound; acidic properties | |
Sodium Salicylate | Anti-inflammatory properties; similar structure |
Sodium benzoate-d5 is unique due to its deuterated nature, which allows for precise tracking and analysis in biochemical studies. Its isotopic labeling distinguishes it from other similar compounds that lack this feature.
Sodium benzoate-d5 possesses the molecular formula C₇D₅NaO₂, representing a deuterium-labeled derivative of sodium benzoate where five hydrogen atoms in the aromatic ring have been systematically replaced with deuterium atoms [1] [2] [3]. The compound maintains the fundamental ionic structure characteristic of benzoate salts, consisting of a sodium cation (Na⁺) and a benzoate anion (C₇D₅O₂⁻) held together by ionic bonding [4].
The structural framework centers around a benzene ring bearing a carboxylate functional group, with the deuterium substitution occurring exclusively at the aromatic carbon positions [1] [2]. The linear formula representation is expressed as C₆D₅CO₂Na, clearly delineating the pentadeuterated benzene ring from the carboxylate moiety [2]. The compound exhibits a molecular weight of 149.13-149.14 grams per mole, representing a mass increase of five atomic mass units compared to the unlabeled sodium benzoate due to deuterium incorporation [1] [3] [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₇D₅NaO₂ | [1] [2] [3] |
Molecular Weight | 149.13-149.14 g/mol | [1] [3] [5] |
Linear Formula | C₆D₅CO₂Na | [2] |
Mass Shift | M+5 | [2] |
Physical Appearance | White to off-white solid | [6] |
The isotopic composition of sodium benzoate-d5 demonstrates a highly specific deuterium distribution pattern within the molecular structure [1] [2]. The compound contains exactly five deuterium atoms, strategically positioned at the 2, 3, 4, 5, and 6 carbon positions of the benzene ring, creating a pentadeuterated aromatic system [1] [4]. This uniform deuterium distribution across all available aromatic positions ensures complete isotopic labeling of the benzene ring while preserving the carboxylate functional group in its natural hydrogen-containing form [2] [3].
The deuterium incorporation achieves high isotopic enrichment levels, typically ranging from 98 to 99.8 atom percent deuterium at the labeled positions [2] [5] [6]. This exceptional isotopic purity reflects the synthetic precision required for analytical and research applications where isotopic integrity is paramount [7]. The deuterium atoms replace the naturally occurring hydrogen atoms through systematic exchange processes, maintaining the aromatic electronic structure while introducing the characteristic isotopic signature [8] [9].
Commercial preparations consistently demonstrate isotopic enrichment exceeding 98 atom percent deuterium, with premium grades achieving 99.8 atom percent deuterium content [2] [5] [6]. The isotopic distribution remains uniform across all five aromatic positions, ensuring consistent deuterium incorporation throughout the benzene ring system [1] [4].
Isotopic Parameter | Value | Description |
---|---|---|
Total Deuterium Atoms | 5 | [1] [4] |
Deuterium Positions | C-2, C-3, C-4, C-5, C-6 | [1] [4] |
Isotopic Enrichment | 98-99.8 atom % D | [2] [5] [6] |
Distribution Pattern | Uniform across aromatic ring | [1] [2] |
Unlabeled Reference | Sodium benzoate (CAS: 532-32-1) | [5] |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of sodium benzoate-d5, with deuterium nuclear magnetic resonance providing direct observation of the isotopic labels [9] [10]. Conventional proton nuclear magnetic resonance analysis becomes limited for highly deuterated compounds due to the significantly reduced proton signal intensities, necessitating specialized deuterium nuclear magnetic resonance approaches for comprehensive structural verification [9].
Deuterium nuclear magnetic resonance spectroscopy enables direct detection and quantification of deuterium atoms at their specific molecular positions, providing definitive confirmation of the pentadeuterated aromatic structure [9] [10]. The technique allows for precise determination of isotopic enrichment levels and verification of deuterium distribution patterns across the benzene ring system [9]. Mass spectrometry complements nuclear magnetic resonance analysis by providing molecular weight confirmation and isotopic purity assessment through high-resolution mass spectral analysis [7].
Electrospray ionization combined with high-resolution mass spectrometry offers rapid and sensitive characterization of isotopic purity in deuterium-labeled organic compounds [7]. This analytical approach enables discrimination between different hydrogen-deuterium isotopolog ions, facilitating accurate determination of isotopic composition with minimal sample consumption [7]. The technique proves particularly valuable for monitoring deuterium incorporation efficiency and detecting potential isotopic impurities [7].
Analytical Method | Application | Advantages |
---|---|---|
Deuterium Nuclear Magnetic Resonance | Direct deuterium detection | [9] [10] |
High-Resolution Mass Spectrometry | Isotopic purity analysis | [7] |
Electrospray Ionization Mass Spectrometry | Rapid isotopolog discrimination | [7] |
Differential Scanning Calorimetry | Purity assessment | [11] [12] |
Quantitative Nuclear Magnetic Resonance | Isotopic impurity quantification | [11] [12] |
The International Chemical Identifier (InChI) representation for sodium benzoate-d5 provides a standardized structural description that explicitly accounts for deuterium substitution: InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; [1] [4]. This comprehensive notation system incorporates isotopic information through the final segment, specifically identifying deuterium substitution at positions 1, 2, 3, 4, and 5 of the aromatic ring [1] [4].
The corresponding InChI Key, WXMKPNITSTVMEF-GWVWGMRQSA-M, serves as a condensed hash representation that uniquely identifies the deuterated compound while maintaining computational efficiency for database searches and structural comparisons [1] [4]. The SMILES (Simplified Molecular Input Line Entry System) notation provides an alternative structural representation: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([O-])=O.[Na+] [2] [4].
The canonical SMILES representation, [Na+].[2H]C1=C(C([O-])=O)C([2H])=C([2H])C([2H])=C1[2H], explicitly denotes each deuterium atom using the [2H] isotopic specification while maintaining the ionic structure through separate notation of the sodium cation and benzoate anion [4]. These standardized representations facilitate accurate structural communication across scientific databases and computational chemistry applications [1] [4].
Representation Type | Notation | Reference |
---|---|---|
InChI | InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; | [1] [4] |
InChI Key | WXMKPNITSTVMEF-GWVWGMRQSA-M | [1] [4] |
SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([O-])=O.[Na+] | [2] [4] |
Canonical SMILES | [Na+].[2H]C1=C(C([O-])=O)C([2H])=C([2H])C([2H])=C1[2H] | [4] |
Isotopic purity represents a critical quality parameter for sodium benzoate-d5, with commercial specifications typically requiring minimum 98 atom percent deuterium content at labeled positions [2] [5]. High-grade analytical standards achieve isotopic enrichment levels reaching 99.8 atom percent deuterium, reflecting stringent manufacturing controls and purification processes [5] [6]. The isotopic purity directly influences the compound's utility in analytical applications, particularly in mass spectrometry and nuclear magnetic resonance studies where isotopic integrity is essential [7] [9].
Quantitative assessment of isotopic purity employs multiple analytical approaches, including electrospray ionization high-resolution mass spectrometry for rapid isotopic characterization [7]. This methodology enables detection and quantification of hydrogen-deuterium isotopolog distributions, providing comprehensive evaluation of deuterium incorporation efficiency [7]. The technique offers exceptional sensitivity, requiring minimal sample quantities while delivering accurate isotopic purity determinations [7].
Deuterium nuclear magnetic resonance spectroscopy provides complementary isotopic purity assessment through direct observation of deuterium signals [9] [10]. The technique enables determination of deuterium enrichment at specific molecular positions, facilitating detection of incomplete deuteration or hydrogen-deuterium exchange processes [9]. Quantitative deuterium nuclear magnetic resonance analysis requires careful attention to relaxation parameters and integration procedures to ensure accurate isotopic quantification [9] [10].
Chemical purity specifications typically require minimum 98 percent chemical purity in addition to isotopic enrichment requirements [5]. This dual purity criterion ensures both isotopic integrity and chemical composition suitable for analytical applications [5] [6]. Certificate of analysis documentation typically includes comprehensive analytical characterization, including isotopic enrichment determination, chemical purity assessment, and structural verification through multiple analytical techniques [6] [10].
Purity Parameter | Specification | Analytical Method |
---|---|---|
Isotopic Enrichment | 98-99.8 atom % D | [2] [5] [6] |
Chemical Purity | Minimum 98% | [5] |
Isotopic Impurities | <2 atom % H | [7] [9] |
Structural Verification | Multi-nuclear Nuclear Magnetic Resonance | [9] [10] |
Overall Purity Assessment | Certificate of Analysis | [6] [10] |
Corrosive;Irritant;Health Hazard